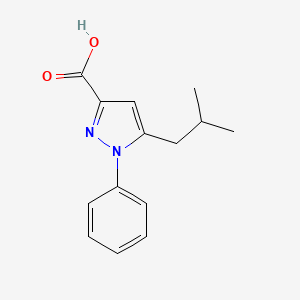

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

概要

説明

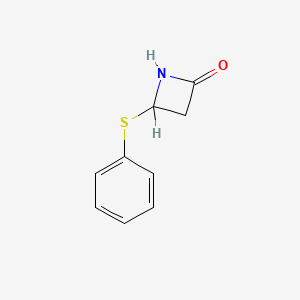

The compound is a type of organic acid, specifically a carboxylic acid, due to the presence of the “-oic acid” suffix. The “cis-4-(2-Hydroxyphenyl)-2-oxobut-3-” part suggests that it has a hydroxyphenyl group (a phenol) and a ketone group (due to the “oxo”) on a butene backbone .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid”, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions a compound can undergo are determined by its functional groups. Carboxylic acids, for example, can participate in reactions like esterification and amide formation. The presence of the ketone group also allows for reactions like nucleophilic addition .Physical and Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .科学的研究の応用

1. Neuroprotective Agents:

- A study by Drysdale et al. (2000) discussed the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as potent inhibitors of the kynurenine-3-hydroxylase enzyme. These compounds were found to be the most potent inhibitors so far disclosed and prevented the increase in interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages, indicating potential neuroprotective properties.

2. Antibacterial Applications:

- The research by El-Hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid to synthesize a novel series of heterocyclic compounds. These compounds exhibited potential antibacterial activities, showcasing the application of derivatives of 4-oxobut-2-enoic acid in creating antibacterial agents.

3. Antimicrobial Activity:

- Another study by El-Hashash et al. (2014) demonstrated the use of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a precursor for various heterocyclic compounds. These compounds were tested for their antimicrobial activities, indicating the utility of 4-oxobut-2-enoic acid derivatives in combating microbial infections.

4. DNA Interaction and Antitumor Activity:

- Research conducted by Sirajuddin et al. (2015) on 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid revealed its interaction with DNA and potential antitumor activity. The compound was found to be effective in intercalative DNA binding and showed comparable antioxidant activity to ascorbic acid, highlighting its potential as an antitumor agent.

5. Enzyme Inhibition and Metabolic Pathways:

- A study dating back to 1965 by Evans et al. discussed the oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. They described some properties of the ring-fission product, cis-4-(1-hydroxynaphth-2-yl)-2-oxobut-3-enoic acid, shedding light on its role in enzymatic pathways and potential applications in bioremediation or biochemistry.

作用機序

Target of Action

It is known that similar compounds, such as hydroxyproline derivatives, play significant roles in collagen stability and can scavenge reactive oxygen species .

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to other hydroxyproline derivatives, which are known to regulate phosphorylation and catalytic activation of certain proteins, thereby modulating cell metabolism, growth, development, and responses to nutritional and physiological changes .

Biochemical Pathways

It’s worth noting that hydroxyproline, a related compound, is involved in the post-translational hydroxylation of proteins, primarily collagen .

Pharmacokinetics

It’s known that most of the collagen-derived trans-4-hydroxy-l-proline, a related compound, is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .

Result of Action

Related compounds like hydroxyproline derivatives are known to contribute to the modulation of cell metabolism, growth, development, and survival .

Action Environment

It’s known that the formation of hydroxyproline residues in certain proteins plays an important role in regulating responses to nutritional and physiological changes, such as dietary protein intake and hypoxia .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(Z)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXOGGUFCBUALL-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\C(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3124516.png)

![5-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3124526.png)

![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-2-heptyn-1-ol](/img/structure/B3124538.png)

![1-[(4-methoxybenzyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3124543.png)

![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)

![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3124553.png)

![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)

![5-methyl-3-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B3124561.png)

![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)